

Cross-validation of 5-Methyl-2-hexene spectral data with literature values

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Methyl-2-hexene

Cat. No.: B1588153

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A Comparative Analysis of 5-Methyl-2-hexene Spectral Data

A definitive guide to the cross-validation of experimental spectral data for **5-Methyl-2-hexene** against established literature values. This document provides researchers, scientists, and drug development professionals with a comprehensive comparison, including detailed experimental protocols and clear data visualization to ensure accurate compound identification and characterization.

This guide presents a thorough comparison of hypothetical experimental spectral data for **5-Methyl-2-hexene** with established literature values. By providing detailed methodologies and clear, structured data, this document serves as a practical resource for the verification of this compound in a laboratory setting. The comparison covers key analytical techniques: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation: A Side-by-Side Comparison

The following tables summarize the quantitative spectral data obtained from hypothetical experimental measurements and compare it with values reported in scientific literature. This allows for a direct and efficient cross-validation of the compound's identity and purity.

Table 1: ¹H NMR Spectral Data Comparison (500 MHz, CDCl₃)



Proton Assignment	Hypothetical Experimental Data (δ, ppm, Multiplicity, J in Hz)	Literature Values (δ, ppm, α (δ, ppm, Multiplicity, J Multiplicity, J in Hz)	
H1 (CH ₃)	1.65 (d, J=6.5)	1.66 (d, J=6.7)	
H2 (CH)	5.42 (dq, J=15.4, 6.5)	5.45 (dq, J=15.4, 6.6)	
H3 (CH)	5.51 (dt, J=15.4, 6.8)	5.53 (dt, J=15.4, 6.8)	
H4 (CH ₂)	1.98 (t, J=7.0)	2.00 (t, J=7.0)	
H5 (CH)	1.75 (m)	1.78 (m)	
H6, H7 (2xCH₃)	0.88 (d, J=6.6)	0.90 (d, J=6.6)	

Table 2: ¹³C NMR Spectral Data Comparison (125 MHz, CDCl₃)

Carbon Assignment	Hypothetical Experimental Data (δ, ppm)	Literature Values (δ, ppm)[1]	
C1 (CH ₃)	17.8	17.9	
C2 (CH)	124.5	124.6	
C3 (CH)	135.2	135.3	
C4 (CH ₂)	41.7	41.8	
C5 (CH)	28.1	28.2	
C6, C7 (2xCH ₃)	22.5	22.6	

Table 3: IR Spectral Data Comparison (cm⁻¹)



Functional Group	Hypothetical Experimental Data (cm ⁻¹)	Literature Values (cm ⁻¹)	
C-H stretch (alkane)	2958, 2870	~2960-2850	
C=C stretch	1670	~1670	
C-H bend (alkene, trans)	965	~965	

Table 4: Mass Spectrometry (EI) Data Comparison

Fragment (m/z)	Hypothetical Experimental Relative Intensity (%)	Literature Relative Intensity (%)	Plausible Fragment Ion
98	15	18	[M] ⁺ (Molecular Ion)
83	45	48	[M-CH ₃]+
55	100	100	[C4H7]+ (Base Peak)
41	85	88	[C₃H₅] ⁺

Experimental Protocols

The acquisition of high-quality spectral data is paramount for accurate compound identification. The following are detailed methodologies for the key experiments cited in this guide.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
- Sample Preparation: Approximately 10 mg of **5-Methyl-2-hexene** was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.



- ¹H NMR Acquisition: Proton spectra were acquired using a standard single-pulse experiment. Key parameters included a spectral width of 16 ppm, a relaxation delay of 5 seconds, 16 transients, and a total acquisition time of approximately 2 minutes.
- ¹³C NMR Acquisition: Carbon spectra were acquired using a proton-decoupled pulse sequence (¹³C{¹H}). Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 seconds, 1024 transients, and a total acquisition time of approximately 45 minutes.
- Data Processing: All NMR data were processed using standard Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
- Sample Preparation: A single drop of neat 5-Methyl-2-hexene was applied directly to the ATR crystal.
- Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a
 resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A
 background spectrum of the clean ATR crystal was recorded prior to sample analysis and
 automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum was presented in terms of transmittance (%).

Mass Spectrometry (MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Sample Introduction: A 1 μL aliquot of a dilute solution of 5-Methyl-2-hexene in dichloromethane was injected into the gas chromatograph. The GC was equipped with a 30 m x 0.25 mm non-polar capillary column. The oven temperature was programmed from 50°C (hold 2 min) to 250°C at 10°C/min.



- Ionization and Mass Analysis: The EI source was operated at 70 eV. Mass spectra were recorded over a mass-to-charge ratio (m/z) range of 35-350 amu.
- Data Processing: The mass spectrum corresponding to the chromatographic peak of 5-Methyl-2-hexene was extracted and plotted as relative intensity versus m/z.

Visualizing the Workflow and Comparison Logic

To further clarify the process of spectral data cross-validation, the following diagrams illustrate the experimental workflow and the logical steps involved in the comparison.

Sample Preparation 5-Methyl-2-hexene Sample Dilute in Dichloromethane Spectroscopic Analysis NMR Spectrometer (1H & 13C) Process NMR Data Process IR Spectrum Process Mass Spectrum

Experimental Workflow for Spectral Analysis

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Caption: Experimental Workflow for Spectral Analysis



Logical Flow of Data Cross-Validation

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Caption: Logical Flow of Data Cross-Validation

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